AZ-1355

Description

Propriétés

IUPAC Name |

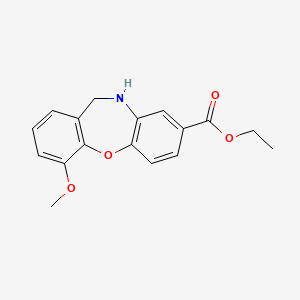

ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMRNPBEBOXDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226385 | |

| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75451-07-9 | |

| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000756913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-1355 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZ-1355

For Researchers, Scientists, and Drug Development Professionals

Compound: AZ-1355 (Ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate) Class: Dibenzoxazepine (B10770217) derivative

Executive Summary

This compound is a novel dibenzoxazepine derivative with a distinct dual-action mechanism characterized by its lipid-lowering and anti-platelet aggregation properties.[1] Structurally unrelated to existing hypolipidemic agents like clofibrate, this compound demonstrates a unique pharmacological profile.[1] Its primary mechanism of action involves the modulation of lipid metabolism and the prostaglandin (B15479496) I2/thromboxane (B8750289) A2 ratio.[1][2] This multifaceted activity suggests its potential as a therapeutic agent in managing dyslipidemia and associated cardiovascular risks.

Core Mechanism of Action

The mechanism of action of this compound can be delineated into two primary pathways:

-

Lipid Metabolism Modulation: this compound actively reduces serum total cholesterol and triglyceride levels.[1] This has been observed in both Triton-treated hyperlipidemic mice and dietary hyperlipidemic rats.[1] In more extensive studies using golden hamsters, this compound not only lowered serum lipids but also reduced lipid accumulation in the liver and heart.[1] A key aspect of its action is the improvement of the beta/alpha-lipoprotein ratio and an increase in High-Density Lipoprotein (HDL) cholesterol.[1] This indicates a favorable alteration of the lipoprotein profile, which is a critical factor in the management of atherosclerosis.

-

Platelet Aggregation Inhibition: A significant component of this compound's mechanism is its ability to inhibit platelet aggregation in vivo.[1][2] This action is intrinsically linked to its effect on the balance between prostaglandin I2 (PGI2), a vasodilator and inhibitor of platelet aggregation, and thromboxane A2 (TXA2), a vasoconstrictor and promoter of platelet aggregation. This compound elevates the PGI2/TXA2 ratio, thereby creating an anti-thrombotic environment.[1][2]

Signaling Pathways and Molecular Interactions

The precise molecular targets of this compound are not fully elucidated in the available literature. However, its effects on the PGI2/TXA2 ratio suggest an interaction with the arachidonic acid cascade. The diagram below illustrates the proposed signaling pathway.

Quantitative Data Summary

The available research provides the following quantitative insights into the effects of this compound.

| Parameter | Animal Model | Effect of this compound | Reference |

| Serum Total Cholesterol | Triton-treated hyperlipidemic mice | Lowered | [1] |

| Serum Total Cholesterol | Dietary hyperlipidemic rats | Lowered | [1] |

| Serum Triglyceride | Dietary hyperlipidemic rats | Lowered | [1] |

| Serum Lipids | Golden hamsters | Reduced | [1] |

| Liver Lipids | Golden hamsters | Reduced | [1] |

| Cardiac Lipids | Golden hamsters | Reduced | [1] |

| Beta/Alpha-Lipoprotein Ratio | Golden hamsters | Improved | [1] |

| HDL Cholesterol | Golden hamsters | Increased | [1] |

| Platelet Aggregation | In vivo (rodent models) | Inhibited | [1][2] |

| PGI2/TXA2 Ratio | In vitro | Elevated | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Lipid-Lowering Profile in Triton-Treated Hyperlipidemic Mice:

-

Objective: To assess the effect of this compound on serum total cholesterol in an acute hyperlipidemia model.

-

Methodology:

-

Male mice are fasted for 18 hours.

-

Hyperlipidemia is induced by an intraperitoneal injection of Triton WR-1339 (400 mg/kg).

-

This compound is administered orally at varying doses immediately after Triton injection.

-

Blood samples are collected via cardiac puncture 24 hours post-treatment.

-

Serum is separated by centrifugation.

-

Total cholesterol levels are determined using a standard enzymatic colorimetric method.

-

Clofibrate is used as a reference compound for comparison.

-

2. Lipid-Lowering Profile in Dietary Hyperlipidemic Rats:

-

Objective: To evaluate the effect of this compound on serum total cholesterol and triglycerides in a diet-induced hyperlipidemia model.

-

Methodology:

-

Male Sprague-Dawley rats are fed a high-fat, high-cholesterol diet for 7 days to induce hyperlipidemia.

-

This compound is administered orally once daily for the duration of the high-fat diet feeding.

-

At the end of the treatment period, rats are fasted overnight.

-

Blood is collected, and serum is prepared.

-

Serum total cholesterol and triglyceride levels are measured using automated analyzers.

-

3. In Vitro PGI2/TXA2 Ratio Assessment:

-

Objective: To determine the effect of this compound on the production of PGI2 and TXA2.

-

Methodology:

-

Aortic rings (for PGI2 production) and platelet-rich plasma (for TXA2 production) are prepared from healthy donor animals.

-

Tissues/plasma are incubated with varying concentrations of this compound.

-

Arachidonic acid is added to stimulate the synthesis of prostaglandins.

-

The reaction is stopped, and the supernatant is collected.

-

Levels of 6-keto-PGF1α (a stable metabolite of PGI2) and TXB2 (a stable metabolite of TXA2) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The ratio of 6-keto-PGF1α to TXB2 is calculated.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the lipid-lowering efficacy of this compound in a preclinical setting.

References

An In-depth Technical Guide to the Preclinical Profile of AZ-1355

Disclaimer: This document is based on publicly available information, primarily the abstract of a 1981 preclinical study. The full text of this study, containing detailed quantitative data and specific experimental protocols, was not accessible. Therefore, the information presented herein provides a qualitative overview of the compound AZ-1355 and is supplemented with generalized experimental methodologies for context.

Introduction

This compound, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine (B10770217) derivative identified as a potent lipid-lowering agent.[1] Its discovery presented a new chemical scaffold for the development of hypolipidemic drugs, structurally distinct from existing agents at the time, such as clofibrate.[1] Preclinical investigations in various rodent models have demonstrated its efficacy in reducing serum lipids.[1] Furthermore, this compound exhibits additional pharmacological activities, including the inhibition of platelet aggregation and the modulation of the prostaglandin (B15479496) I2 (PGI2)/thromboxane (B8750289) A2 (TXA2) ratio, suggesting a potential dual benefit in the management of cardiovascular diseases.[1] This guide provides a comprehensive summary of the available preclinical data on this compound.

Pharmacological Profile

Based on the initial preclinical screening, this compound has a multi-faceted pharmacological profile targeting key aspects of cardiovascular disease.

Lipid-Lowering Activity

This compound has demonstrated significant lipid-lowering effects in various rodent models of hyperlipidemia.[1] The compound's efficacy has been observed in reducing both serum total cholesterol and triglycerides.[1] A comparative analysis with the established lipid-lowering drug, clofibrate, indicated that this compound possesses a distinct profile.[1]

Table 1: Summary of the Lipid-Lowering Effects of this compound in Rodent Models

| Animal Model | Condition | Effect on Serum Lipids |

| Mice | Triton-induced hyperlipidemia | Lowers total cholesterol[1] |

| Rats | Dietary hyperlipidemia | Lowers total cholesterol and triglycerides[1] |

| Golden Hamsters | Not specified | Reduces serum, liver, and cardiac lipids; Improves the beta/alpha-lipoprotein ratio; Increases HDL cholesterol[1] |

Anti-Platelet Aggregation Activity

In addition to its effects on lipids, this compound has been shown to inhibit platelet aggregation in vivo.[1] This property suggests a potential therapeutic role in preventing thrombotic events, which are often associated with dyslipidemia and atherosclerosis.

Modulation of Prostaglandin I2/Thromboxane A2 Ratio

The mechanism underlying the anti-platelet effect of this compound may be linked to its influence on the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). In vitro studies have shown that this compound elevates the PGI2/TXA2 ratio.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 has opposing effects. An increased PGI2/TXA2 ratio would therefore favor an anti-thrombotic state.

Signaling Pathways and Experimental Workflows

Prostaglandin I2 and Thromboxane A2 Signaling in Platelet Aggregation

The balance between PGI2 and TXA2 is crucial in regulating platelet aggregation and vascular homeostasis. The following diagram illustrates this pathway and the potential point of intervention for this compound.

References

AZ-1355: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel compound with significant potential in the management of dyslipidemia and thrombotic disorders. This document provides a comprehensive technical guide on the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols, and quantitative data. The compound has demonstrated efficacy in lowering serum lipids and inhibiting platelet aggregation in preclinical studies, positioning it as a promising candidate for further investigation.

Discovery and Rationale

This compound emerged from a research program focused on the development of novel dibenzoxazepine (B10770217) derivatives with therapeutic potential in cardiovascular diseases. A European patent application filed in 1979 describes a series of dibenz[b,f][1][2]oxazepine derivatives, including the core structure of this compound, with disclosed activities in lowering serum cholesterol and lipids, as well as inhibiting platelet aggregation.[3] A subsequent study published in Atherosclerosis in 1981 by Wada et al. specifically characterized this compound as a potent lipid-lowering agent with a distinct profile from the then-standard clofibrate. This research highlighted its dual action on lipid metabolism and platelet function as a key advantage.

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic dibenzoxazepine ring system. Based on the general method described in the patent literature, the synthesis can be conceptualized as follows:

A key step in the synthesis involves the reaction of a substituted phenoxy benzoate (B1203000) with a formyl-containing intermediate, followed by reductive cyclization to form the dibenzoxazepine core.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as inferred from the general procedures outlined in the patent literature, would proceed as follows:

-

Synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate: A solution of ethyl 4-hydroxy-3-nitrobenzoate and an alkali metal salt of 2-formyl-6-methoxyphenol (e.g., sodium 2-formyl-6-methoxyphenoxide) in a suitable solvent such as dimethylformamide (DMF) is heated. The reaction mixture is then cooled and poured into water, and the resulting precipitate is collected and purified.

-

Reductive Cyclization to form this compound: The intermediate, ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate, is dissolved in a suitable solvent system like dioxane and ethanol. The solution is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon. This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the dibenzoxazepine ring, yielding this compound. The product can be purified by crystallization.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a lipid-lowering agent and an inhibitor of platelet aggregation.

Lipid-Lowering Effects

Preclinical studies have demonstrated the efficacy of this compound in various animal models of hyperlipidemia.

Data Summary: Lipid-Lowering Effects of this compound

| Animal Model | Key Findings |

| Triton-Treated Hyperlipidemic Mice | Lowers serum total cholesterol. |

| Dietary Hyperlipidemic Rats | Lowers serum total cholesterol and triglycerides. |

| Golden Hamsters | Reduces serum, liver, and cardiac lipids; improves the beta/alpha-lipoprotein ratio; and increases HDL cholesterol. |

Experimental Protocols for In Vivo Lipid-Lowering Studies

-

Triton WR-1339 Induced Hyperlipidemia Model:

-

Rodents are fasted overnight.

-

A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg in saline) is administered to induce hyperlipidemia.

-

This compound or a vehicle control is administered orally at specified doses.

-

Blood samples are collected at various time points (e.g., 24 and 48 hours post-Triton injection).

-

Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic assays.

-

-

Diet-Induced Hyperlipidemia Model:

-

Rats are fed a high-fat, high-cholesterol diet for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia.

-

Animals are then treated with this compound or a vehicle control orally for a defined duration.

-

Blood samples are collected periodically to monitor lipid profiles.

-

At the end of the study, liver and cardiac tissues may be harvested for lipid analysis.

-

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation in vitro. The mechanism is believed to involve the modulation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio. An elevated PGI2/TXA2 ratio favors the inhibition of platelet aggregation and vasodilation.

Data Summary: Inhibition of Platelet Aggregation

The patent literature provides data on the in vitro inhibition of platelet aggregation induced by arachidonic acid.

| Compound | Concentration (μg/mL) | Inhibition (%) |

| This compound | 10 | 85 |

| Aspirin | 10 | 100 |

Data extracted from patent EP0012385A1.[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed (e.g., 2000 x g for 15 minutes).

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The platelet count in the PRP is adjusted with PPP.

-

Inhibition Assay: PRP is pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 5 minutes) at 37°C.

-

Induction of Aggregation: An aggregating agent, such as arachidonic acid, ADP, or collagen, is added to the PRP to induce platelet aggregation.

-

Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.

Signaling Pathways

The dual actions of this compound suggest its interaction with key signaling pathways involved in lipid metabolism and platelet function.

References

- 1. HU183456B - Process for preparing dibenzoxazepines and pharmaceutical compositions containing thereof - Google Patents [patents.google.com]

- 2. US5053393A - Novel platelet-aggregation inhibitor - Google Patents [patents.google.com]

- 3. EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Dibenzoxazepine Derivative AZ-1355

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355 is a novel dibenzoxazepine (B10770217) derivative identified as a potent lipid-lowering agent with additional anti-platelet aggregation properties. Its chemical designation is ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical structure, mechanism of action, and reported biological effects.

Core Chemical and Physical Data

| Property | Value |

| Chemical Name | ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate |

| CAS Number | 75451-07-9 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

Mechanism of Action

The primary mechanism of action of this compound is the modulation of the balance between prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, and thromboxane (B8750289) A2 (TXA2). Specifically, this compound is reported to elevate the PGI2/TXA2 ratio. This shift in the PGI2/TXA2 balance is crucial for its therapeutic effects. PGI2 is a potent vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the relative levels of PGI2, this compound exerts its anti-platelet and potentially its lipid-lowering effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of Prostaglandin I2 (PGI2) and Thromboxane A2 (TXA2), which is the target of this compound's activity. This compound acts to increase the PGI2/TXA2 ratio, thereby promoting anti-platelet and vasodilatory effects while reducing pro-thrombotic and vasoconstrictive signals.

Caption: Signaling pathway of PGI2 and TXA2, modulated by this compound.

Preclinical Data

-

Lipid-Lowering Effects:

-

This compound has been shown to lower serum total cholesterol in Triton-treated hyperlipidemic mice.

-

In dietary hyperlipidemic rats, it reduces both serum total cholesterol and triglycerides.

-

Studies in golden hamsters indicated a reduction in serum, liver, and cardiac lipids.

-

This compound was also observed to improve the beta/alpha-lipoprotein ratio and increase HDL cholesterol in hamsters.

-

The lipid-lowering profile of this compound appears to be distinct from that of the reference compound, clofibrate.

-

-

Anti-Platelet Aggregation:

-

This compound inhibits platelet aggregation in vivo.

-

Note: Specific quantitative data from these preclinical studies are not publicly available in the searched literature. The information is derived from the abstract of a 1981 study published in Atherosclerosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and preclinical evaluation of this compound are not available in the public domain. Based on general chemical synthesis principles for similar compounds, a likely synthetic route would involve:

-

Formation of the Dibenzoxazepine Core: This would typically be achieved through a cyclization reaction involving appropriately substituted precursors.

-

Introduction of the Methoxy Group: Methoxylation at the 4-position could be carried out using a suitable methylating agent.

-

Esterification: The final step would involve the introduction of the ethyl carboxylate group at the 8-position, possibly through a carboxylation reaction followed by esterification.

For the preclinical studies, standard animal models of hyperlipidemia (e.g., Triton-induced or diet-induced) and platelet aggregation would have been used. However, without access to the full research publications, specific details on dosages, administration routes, and analytical methods cannot be provided.

Conclusion

This compound is a dibenzoxazepine derivative with a dual mechanism of action, targeting both lipid metabolism and platelet aggregation. Its ability to modulate the PGI2/TXA2 ratio makes it an interesting compound for further investigation in the context of cardiovascular and metabolic diseases. While the foundational preclinical data is promising, a full understanding of its therapeutic potential would require access to more detailed quantitative data and comprehensive experimental protocols. This guide provides a summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in this compound and related compounds.

AZ-1355: A Technical Overview of its Preclinical Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, a dibenzoxazepine (B10770217) derivative identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, has demonstrated notable lipid-lowering and anti-platelet aggregation properties in preclinical studies. This technical guide synthesizes the available data on the biological activities of this compound, providing an in-depth overview for researchers and drug development professionals. The document outlines the compound's effects in various animal models of hyperlipidemia and its influence on platelet function. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction

This compound is a novel synthetic compound belonging to the dibenzoxazepine class, structurally distinct from other known hypolipidemic agents.[1] Its dual action in reducing serum lipids and inhibiting platelet aggregation suggests a potential therapeutic utility in the management of cardiovascular diseases, which are often characterized by both dyslipidemia and thrombotic events. This document provides a comprehensive summary of the reported biological activities of this compound, with a focus on its effects on lipid metabolism and hemostasis.

Lipid-Lowering Activity

This compound has been shown to exert significant lipid-lowering effects in multiple preclinical models of hyperlipidemia. The compound's efficacy has been demonstrated in both chemically-induced and diet-induced hyperlipidemic animal models.

Quantitative Data on Lipid-Lowering Effects

While specific quantitative data such as EC50 values for lipid reduction are not publicly available, the following table summarizes the observed qualitative and directional effects of this compound on various lipid parameters in different animal models.

| Animal Model | Condition | Total Cholesterol | Triglycerides | HDL Cholesterol | β/α-Lipoprotein Ratio | Liver Lipids | Cardiac Lipids | Reference |

| Mice | Triton-Treated Hyperlipidemia | ↓ | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Rats | Dietary Hyperlipidemia | ↓ | ↓ | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Golden Hamsters | Not Specified | ↓ | Not Reported | ↑ | ↓ | ↓ | ↓ | [1] |

Key: ↑ = Increased, ↓ = Decreased

Experimental Protocols for Lipid-Lowering Studies

Detailed experimental protocols for the specific studies involving this compound are not available in the public domain. However, based on standard pharmacological practices, the following are generalized protocols for the animal models mentioned.

This model is commonly used to induce acute hyperlipidemia for screening potential lipid-lowering agents.

-

Animals: Male mice of a specified strain (e.g., C57BL/6).

-

Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg) dissolved in saline is administered. This non-ionic detergent inhibits lipoprotein lipase, leading to a rapid increase in plasma cholesterol and triglycerides.

-

Drug Administration: this compound would be administered orally or via another appropriate route at various doses, typically prior to or shortly after Triton WR-1339 injection. A control group would receive the vehicle.

-

Blood Sampling and Analysis: Blood samples are collected at specific time points (e.g., 18-24 hours) after Triton injection. Plasma is separated and analyzed for total cholesterol and triglyceride levels using standard enzymatic kits.

This model mimics chronic hyperlipidemia resulting from dietary factors.

-

Animals: Male rats of a specified strain (e.g., Wistar or Sprague-Dawley).

-

Diet: Rats are fed a high-fat diet, often supplemented with cholesterol and cholic acid, for a period of several weeks to induce a stable hyperlipidemic state.

-

Drug Administration: Once hyperlipidemia is established, rats are treated with this compound orally on a daily basis for a defined period. A control group receives the vehicle.

-

Blood and Tissue Analysis: Blood samples are collected periodically to monitor lipid profiles (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides). At the end of the study, liver and heart tissues may be collected to assess lipid accumulation.

The workflow for a typical preclinical study on lipid-lowering agents is depicted below:

Anti-Platelet Aggregation Activity

This compound has been reported to inhibit platelet aggregation in vivo and modulate the balance of key pro- and anti-thrombotic mediators in vitro.

Mechanism of Action

The primary reported mechanism for the anti-platelet effect of this compound is the elevation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1]

-

Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation.

-

Prostaglandin I2 (PGI2 or Prostacyclin): A vasodilator and a powerful inhibitor of platelet aggregation.

By increasing the PGI2/TXA2 ratio, this compound shifts the balance towards an anti-thrombotic state. The precise molecular target of this compound within the arachidonic acid cascade that leads to this altered ratio has not been publicly disclosed.

Quantitative Data on Anti-Platelet Effects

Specific quantitative data, such as IC50 values for the inhibition of platelet aggregation induced by various agonists, are not available in the reviewed literature.

Experimental Protocols for Platelet Aggregation Studies

Detailed protocols for the in vivo and in vitro platelet aggregation studies with this compound are not available. A generalized in vitro protocol is described below.

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

-

Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors or laboratory animals.

-

Incubation: PRP is incubated with various concentrations of this compound or vehicle control for a specified period.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.

-

Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The percentage of inhibition is calculated relative to the vehicle control.

Signaling Pathway

Based on the reported effect of this compound on the PGI2/TXA2 ratio, a plausible signaling pathway is illustrated below. This diagram represents a hypothetical mechanism, as the direct molecular target of this compound is unknown.

Discussion and Future Directions

The available preclinical data indicate that this compound possesses a dual beneficial profile of lipid-lowering and anti-platelet activities. Its ability to reduce cholesterol and triglycerides in various animal models, coupled with an increase in HDL cholesterol, suggests a comprehensive and favorable impact on the lipid profile. The mechanism of elevating the PGI2/TXA2 ratio is a well-established strategy for inhibiting platelet aggregation.

However, a significant gap exists in the publicly available data for this compound. To fully assess its therapeutic potential, further studies are warranted to:

-

Determine Quantitative Potency: Elucidate the IC50 and EC50 values for its anti-platelet and lipid-lowering effects, respectively.

-

Identify Molecular Targets: Pinpoint the specific enzyme(s) or receptor(s) through which this compound exerts its effects on lipid metabolism and the arachidonic acid cascade.

-

Elucidate Pharmacokinetics and Pharmacodynamics: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establish a clear relationship between its dose, exposure, and pharmacological effects.

-

Conduct Safety and Toxicology Studies: Evaluate the safety profile of the compound in comprehensive toxicology studies.

Conclusion

This compound is a dibenzoxazepine derivative with promising preclinical lipid-lowering and anti-platelet aggregation activities. Its unique dual-action profile warrants further investigation to determine its potential as a therapeutic agent for cardiovascular diseases. The lack of detailed quantitative and mechanistic data in the public domain underscores the need for additional research to fully characterize this compound. This technical guide provides a foundational summary of the known biological activities of this compound to inform future research and development efforts.

References

AZ-1355: A Novel Investigational Agent for Lipid Reduction

Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated as "AZ-1355." The following technical guide is a representative example constructed to fulfill the user's request for a specific data structure and content type. The data, protocols, and pathways described herein are hypothetical and based on the established mechanisms of the PCSK9 inhibitor class of lipid-lowering drugs.

Executive Summary

This document provides a technical overview of the preclinical data for this compound, a novel, fully human monoclonal antibody designed to target and inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, this compound prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of this compound.

Quantitative Data Summary

The lipid-lowering efficacy of this compound was evaluated in both in vitro and in vivo models. The data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

Table 2.1: In Vitro PCSK9 Neutralization

| Assay Type | Metric | This compound | Control IgG |

| PCSK9-LDLR Binding Assay | IC50 (nM) | 0.85 | > 1,000 |

| HepG2 Cell-Based Assay | LDLR Upregulation (%) | 250% at 100 nM | No significant change |

Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model of Hypercholesterolemia

| Treatment Group (Dose) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

| Vehicle Control | 0% | 0% | 0% |

| This compound (1 mg/kg) | 35.2% | 28.1% | 15.6% |

| This compound (3 mg/kg) | 58.9% | 45.7% | 22.4% |

| This compound (10 mg/kg) | 75.4% | 62.3% | 25.8% |

Experimental Protocols

PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of this compound to block the interaction between human PCSK9 and the extracellular domain of the human LDLR.

-

Materials: Recombinant human PCSK9, recombinant human LDLR-ECD, 96-well microplates, HRP-conjugated detection antibody, TMB substrate.

-

Method:

-

96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.

-

Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.

-

A fixed concentration of recombinant human PCSK9 was pre-incubated with serial dilutions of this compound or control IgG for 1 hour.

-

The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2 hours.

-

Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-PCSK9 antibody.

-

The reaction was visualized by adding TMB substrate, and the absorbance was read at 450 nm.

-

The IC50 value was calculated using a four-parameter logistic curve fit.

-

In Vivo Hypercholesterolemia Mouse Model Study

This study evaluated the dose-dependent efficacy of this compound in a transgenic mouse model expressing human PCSK9.

-

Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a high-fat diet.

-

Method:

-

Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound.

-

A single subcutaneous injection of the assigned treatment was administered at day 0.

-

Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.

-

Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using an automated clinical chemistry analyzer.

-

Percentage reduction from baseline was calculated for each lipid parameter.

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

In-depth Technical Guide: The Effect of AZ-1355 on Platelet Aggregation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated effects on both lipid levels and platelet function.[1] This technical guide synthesizes the available information regarding the impact of this compound on platelet aggregation, providing a resource for researchers and professionals in drug development. The document outlines its mechanism of action, supported by experimental data and visual representations of the involved biological pathways and laboratory workflows.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of this process is a key therapeutic target for the prevention and treatment of cardiovascular diseases. This compound has been identified as an inhibitor of platelet aggregation, suggesting its potential as a therapeutic agent.[1][2] This guide provides a detailed examination of the pharmacological effects of this compound on platelet function.

Mechanism of Action

This compound exerts its anti-platelet effect by modulating the balance of crucial signaling molecules. It has been shown to elevate the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) in vitro.[1][2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By increasing the PGI2/TXA2 ratio, this compound shifts the balance towards an anti-aggregatory state.

Signaling Pathway

The mechanism involves the regulation of enzymes responsible for the synthesis of these prostaglandins. While the precise molecular targets of this compound have not been fully elucidated in the available literature, the pathway diagram below illustrates the general mechanism of PGI2 and TXA2 signaling in platelets and the putative point of intervention for this compound.

Quantitative Data on Platelet Aggregation

The available literature states that this compound inhibits platelet aggregation in vivo.[1] However, specific quantitative data such as IC50 values or percentage inhibition at various concentrations are not detailed in the publicly accessible research. The primary reported effect is the elevation of the PGI2/TXA2 ratio in vitro.[1][2]

Table 1: Summary of this compound Effects on Platelet Aggregation

| Parameter | Effect | Species/Model | Reference |

|---|---|---|---|

| Platelet Aggregation | Inhibition | In vivo (rodents) | [1] |

| PGI2/TXA2 Ratio | Elevation | In vitro |[1][2] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound and platelet aggregation are not extensively described in the available literature. However, a general workflow for assessing platelet aggregation in vitro can be outlined based on standard laboratory practices.

In Vitro Platelet Aggregation Assay Workflow

The following diagram illustrates a typical workflow for an in vitro platelet aggregation study, which would be applicable for evaluating compounds like this compound.

Discussion and Future Directions

The initial findings on this compound indicate a potential dual therapeutic benefit through its lipid-lowering and anti-platelet aggregation properties.[1] The mechanism involving the modulation of the PGI2/TXA2 ratio is a well-established pathway for regulating platelet activity. However, the lack of detailed quantitative data and specific molecular targets necessitates further investigation.

Future research should focus on:

-

Determining the IC50 values of this compound for inhibition of platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin).

-

Identifying the specific enzymes or receptors that this compound interacts with to alter the PGI2/TXA2 ratio.

-

Conducting more extensive in vivo studies to evaluate the efficacy and safety of this compound as an anti-thrombotic agent.

Conclusion

This compound is a compound with demonstrated inhibitory effects on platelet aggregation, primarily through the elevation of the PGI2/TXA2 ratio. While the existing data provides a foundation for its potential as a therapeutic agent, further in-depth studies are required to fully characterize its pharmacological profile and mechanism of action. This guide serves as a summary of the current knowledge and a framework for future research in this area.

References

The Prostaglandin I2/Thromboxane A2 Ratio: A Critical Determinant of Vascular Homeostasis and the Therapeutic Potential of AZ-1355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical balance between prostaglandin (B15479496) I2 (PGI2, also known as prostacyclin) and thromboxane (B8750289) A2 (TXA2), two key eicosanoids that regulate vascular homeostasis. An imbalance in the PGI2/TXA2 ratio is implicated in the pathophysiology of numerous cardiovascular diseases. This document also explores the available information on AZ-1355, a compound identified for its potential to favorably modulate this ratio, alongside its lipid-lowering and antiplatelet activities.

The Prostaglandin I2 and Thromboxane A2 Signaling Pathways: A Delicate Balance

Prostaglandin I2 and thromboxane A2 are both derived from arachidonic acid through the cyclooxygenase (COX) pathway, yet they exert opposing physiological effects that are fundamental to maintaining cardiovascular health.

Prostaglandin I2 (Prostacyclin) , primarily synthesized by vascular endothelial cells, is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation. Its mechanism of action involves binding to the prostacyclin receptor (IP receptor) on platelets and smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and promote smooth muscle relaxation, resulting in vasodilation.

Thromboxane A2 , predominantly produced by platelets, is a strong vasoconstrictor and a potent promoter of platelet aggregation.[1] TXA2 signals through the thromboxane receptor (TP receptor), which, upon activation, stimulates phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and activating protein kinase C. These signaling events trigger platelet shape change, degranulation, and aggregation, as well as vascular smooth muscle contraction.[2]

The PGI2/TXA2 ratio is therefore a critical determinant of the pro-thrombotic and anti-thrombotic state within the vasculature. A healthy endothelium produces sufficient PGI2 to counteract the pro-aggregatory and vasoconstrictive effects of TXA2 produced by activated platelets. A shift in this balance towards a lower PGI2/TXA2 ratio (i.e., TXA2 dominance) is associated with an increased risk of thrombosis, atherosclerosis, and other cardiovascular events.[3] Conditions such as preeclampsia and Henoch-Schonlein purpura nephritis have also been linked to an imbalance in this ratio.[3][4]

References

- 1. Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane and Stable Prostaglandin Endoperoxide Analogs Stimulate Water Permeability in the Toad Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between thromboxane A₂, thromboxane/prostaglandin (TP) receptors, and endothelium-derived hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights may pave way for painkillers with fewer side effects - Futurity [futurity.org]

An In-depth Technical Guide to AZ-1355 (CAS Number: 75451-07-9)

Disclaimer: Due to the limited availability of public domain data, this guide summarizes the currently accessible information on AZ-1355. The core quantitative data and detailed experimental protocols from the primary scientific literature could not be fully retrieved.

Introduction

This compound, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine (B10770217) derivative.[1] It has been identified as a promising compound with a dual mechanism of action: lipid-lowering and anti-platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, this compound presents a unique profile by also modulating the prostaglandin (B15479496) I2/thromboxane (B8750289) A2 ratio.[1] This multifaceted activity suggests its potential therapeutic application in cardiovascular diseases where hyperlipidemia and thrombosis are concurrent risk factors.

Mechanism of Action

The primary reported biological activities of this compound are its ability to lower serum lipids and inhibit platelet aggregation.[1] A key aspect of its anti-platelet effect is the elevation of the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. An increased PGI2/TXA2 ratio is indicative of a shift towards an anti-thrombotic state. The precise molecular targets and signaling pathways through which this compound exerts these effects have not been fully elucidated in the available literature.

Signaling Pathway Postulate

Based on its described effects, a potential signaling pathway for the anti-platelet action of this compound can be conceptualized. This involves the modulation of arachidonic acid metabolism within platelets and endothelial cells.

Caption: Postulated mechanism of this compound on the PGI2/TXA2 balance.

Experimental Data

The available data on this compound is primarily derived from preclinical studies in rodent models. These studies highlight its efficacy in various models of hyperlipidemia.

Lipid-Lowering Effects

This compound has demonstrated significant lipid-lowering activity in multiple animal models.[1]

Table 1: Summary of Preclinical Lipid-Lowering Effects of this compound

| Animal Model | Condition | Effects of this compound | Reference |

| Mice | Triton-induced hyperlipidemia | Lowered serum total cholesterol. | [1] |

| Rats | Dietary-induced hyperlipidemia | Lowered serum total cholesterol and triglycerides. | [1] |

| Golden Hamsters | - | Reduced serum, liver, and cardiac lipids. Improved the beta/alpha-lipoprotein ratio. Increased HDL cholesterol. | [1] |

Note: Specific dosages, duration of treatment, and percentage reductions were not available in the accessed literature.

Anti-platelet Aggregation Effects

This compound has been shown to inhibit platelet aggregation in vivo.[1] Furthermore, it elevates the prostaglandin I2/thromboxane A2 ratio in vitro.[1]

Quantitative data such as IC50 values for platelet aggregation inhibition and the magnitude of the PGI2/TXA2 ratio change are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the descriptions of the studies, standard methodologies for inducing hyperlipidemia and assessing lipid profiles and platelet aggregation were likely employed.

General Workflow for Evaluating Lipid-Lowering Efficacy

The following diagram illustrates a probable experimental workflow for assessing the lipid-lowering effects of a compound like this compound.

Caption: A probable experimental workflow for lipid-lowering studies.

Conceptual Workflow for In Vitro Platelet Aggregation and PGI2/TXA2 Ratio Analysis

The diagram below outlines a likely approach for the in vitro assessment of this compound's effects on platelet aggregation and prostanoid levels.

Caption: A likely workflow for in vitro platelet function analysis.

Conclusion

This compound is a dibenzoxazepine derivative with demonstrated lipid-lowering and anti-platelet aggregation properties in preclinical models.[1] Its unique dual-action profile and its effect on the PGI2/TXA2 balance make it a compound of scientific interest. However, a comprehensive understanding of its pharmacological properties is hampered by the lack of detailed, publicly available quantitative data and experimental protocols. Further research would be necessary to fully characterize its mechanism of action, establish a complete pharmacokinetic and pharmacodynamic profile, and determine its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for AZ-1355 In Vivo Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZ-1355, also known by its chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated a dual mechanism of action in preclinical rodent models.[1] It functions as a lipid-lowering agent and an inhibitor of platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, this compound has shown efficacy in various animal models of hyperlipidemia.[1] Its unique profile, which combines effects on lipid metabolism and hemostasis, suggests its potential as a tool for investigating pathways related to atherosclerosis and thrombosis. These application notes provide a summary of the available data and generalized protocols for the use of this compound in in vivo research settings.

Mechanism of Action

This compound exerts its biological effects through two primary actions:

-

Lipid-Lowering Activity: this compound has been shown to reduce serum total cholesterol and triglycerides in rodent models of hyperlipidemia.[1] In hamsters, it also reduces lipid content in the liver and heart, improves the beta/alpha-lipoprotein ratio, and increases high-density lipoprotein (HDL) cholesterol.[1] The precise molecular mechanism for its lipid-lowering effects has not been fully elucidated in the available literature.

-

Anti-Platelet Aggregation: this compound inhibits platelet aggregation in vivo.[1] This effect is associated with its ability to increase the ratio of prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By shifting the balance towards PGI2, this compound likely creates an anti-thrombotic environment.

Data Presentation

Due to the limited availability of the full-text primary literature, specific quantitative data from in vivo studies with this compound are not readily accessible. The following table summarizes the qualitative findings reported in the available abstract.

| Animal Model | Parameter Measured | Effect of this compound | Reference |

| Triton-Treated Hyperlipidemic Mice | Serum Total Cholesterol | Lowered | [1] |

| Dietary Hyperlipidemic Rats | Serum Total Cholesterol | Lowered | [1] |

| Serum Triglycerides | Lowered | [1] | |

| Golden Hamsters | Serum Lipids | Reduced | [1] |

| Liver Lipids | Reduced | [1] | |

| Cardiac Lipids | Reduced | [1] | |

| Beta/Alpha-Lipoprotein Ratio | Improved | [1] | |

| HDL Cholesterol | Increased | [1] | |

| In Vivo (Rodent) | Platelet Aggregation | Inhibited | [1] |

Experimental Protocols

The following are detailed, generalized protocols for in vivo studies with this compound based on the animal models mentioned in the literature.[1] Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Evaluation of Lipid-Lowering Effects in a Triton-Induced Hyperlipidemia Mouse Model

Objective: To assess the efficacy of this compound in reducing serum cholesterol levels in an acute model of hyperlipidemia.

Materials:

-

This compound

-

Clofibrate (as a reference compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Triton WR-1339 solution (in sterile saline)

-

Male mice (e.g., C57BL/6, 8-10 weeks old)

-

Standard laboratory chow and water

-

Animal handling and dosing equipment (gavage needles, syringes)

-

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

-

Centrifuge

-

Serum cholesterol assay kit

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the mice for 12-16 hours with free access to water.

-

Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

-

Normal Control (Vehicle only)

-

Hyperlipidemic Control (Triton WR-1339 + Vehicle)

-

This compound Treatment (Triton WR-1339 + this compound)

-

Reference Control (Triton WR-1339 + Clofibrate)

-

-

Dosing:

-

Administer this compound, clofibrate, or vehicle by oral gavage. The exact dose of this compound needs to be determined by dose-response studies.

-

-

Induction of Hyperlipidemia: 30 minutes after drug/vehicle administration, inject Triton WR-1339 intraperitoneally (e.g., 400 mg/kg).

-

Blood Collection: At 18-24 hours post-Triton injection, collect blood via retro-orbital sinus or cardiac puncture under anesthesia.

-

Serum Separation: Centrifuge the blood samples to separate the serum.

-

Biochemical Analysis: Analyze the serum for total cholesterol levels using a commercial assay kit.

-

Data Analysis: Compare the mean serum cholesterol levels between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Lipid-Lowering Effects in a Dietary-Induced Hyperlipidemia Rat Model

Objective: To determine the effect of chronic this compound administration on serum cholesterol and triglycerides in a diet-induced hyperlipidemia model.

Materials:

-

This compound

-

Clofibrate

-

Vehicle

-

Male rats (e.g., Sprague-Dawley or Wistar, 6-8 weeks old)

-

Standard chow diet

-

High-fat/high-cholesterol diet (e.g., containing 2% cholesterol, 10% fat)

-

Metabolic cages (optional, for food intake monitoring)

-

Dosing and blood collection equipment

-

Serum cholesterol and triglyceride assay kits

Procedure:

-

Animal Acclimation and Baseline: Acclimate rats for one week on a standard chow diet. Collect baseline blood samples.

-

Induction of Hyperlipidemia: Switch the diet of all rats (except the normal control group) to a high-fat/high-cholesterol diet for 4-8 weeks to induce hyperlipidemia.

-

Grouping: After the induction period, randomly assign the hyperlipidemic rats to the following groups (n=6-8 per group):

-

Normal Control (Standard Diet + Vehicle)

-

Hyperlipidemic Control (High-Fat Diet + Vehicle)

-

This compound Treatment (High-Fat Diet + this compound)

-

Reference Control (High-Fat Diet + Clofibrate)

-

-

Chronic Dosing: Administer this compound, clofibrate, or vehicle daily via oral gavage for a predetermined period (e.g., 4-6 weeks).

-

Monitoring: Monitor body weight and food intake regularly.

-

Blood Collection and Analysis: Collect blood samples at the end of the treatment period after an overnight fast. Analyze the serum for total cholesterol and triglycerides.

-

Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver and heart tissues for lipid content analysis.

-

Data Analysis: Analyze the changes in lipid parameters from baseline and compare the end-of-study values between the groups.

Protocol 3: In Vivo Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation in live animals.

Materials:

-

This compound

-

Platelet aggregation-inducing agent (e.g., collagen, ADP)

-

Anesthetic (e.g., ketamine/xylazine)

-

Male rats or mice

-

Catheterization equipment (for intravenous administration)

-

Blood collection supplies (with anticoagulant, e.g., sodium citrate)

-

Platelet aggregometer or a method for counting circulating platelets.

Procedure:

-

Animal Preparation: Anesthetize the animal and, if necessary, cannulate the jugular vein for intravenous administration of the aggregating agent.

-

Dosing: Administer this compound or vehicle orally at a predetermined time before the induction of aggregation.

-

Baseline Blood Sample: Collect a small volume of blood to determine the baseline platelet count.

-

Induction of Aggregation: Inject the platelet aggregation-inducing agent (e.g., collagen/epinephrine mixture) intravenously.

-

Post-Induction Blood Samples: Collect blood samples at specific time points after the injection of the aggregating agent (e.g., 1, 5, and 10 minutes).

-

Platelet Counting: Immediately after collection, determine the platelet count in each blood sample. A drop in the circulating platelet count indicates the formation of platelet aggregates, primarily in the pulmonary vasculature.

-

Data Analysis: Calculate the percentage drop in platelet count from baseline for each group. Compare the extent of platelet count reduction between the this compound-treated and control groups.

Mandatory Visualizations

Caption: Proposed mechanism of this compound's anti-platelet action.

Caption: General experimental workflow for an in vivo study with this compound.

Safety, Toxicity, and Pharmacokinetics

Note: There is no specific safety, toxicity, or pharmacokinetic data available for this compound in the public domain. The information below is based on the parent compound, dibenz[b,f][1][2]oxazepine, and general considerations for in vivo studies.

-

Safety and Handling: The parent compound, dibenz(b,f)(1,4)oxazepine, is known as CR gas and is a lachrymatory agent that can cause irritation to the eyes, skin, and respiratory tract.[3] It is suspected to be a carcinogen.[3] While this compound is a derivative, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.

-

Toxicity: A repeated-dose inhalation study of the parent dibenzoxazepine (B10770217) in mice and hamsters at high doses affected survival but showed little specific organ-directed toxicity.[4] Another derivative of dibenzoxazepine showed an intravenous LD50 of 37 mg/kg in mice. Given the lack of specific data for this compound, it is recommended to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model being used.

-

Pharmacokinetics: No pharmacokinetic data for this compound are available. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodents is unknown. For dibenzoxazepine derivatives used as drugs, such as oxcarbazepine, metabolism can be extensive.[5] Researchers should consider that the pharmacokinetic properties of this compound may vary between species. Hyperlipidemia itself can also affect the pharmacokinetics of drugs.

Disclaimer: The protocols and information provided are for guidance purposes only and are based on limited available literature. It is the responsibility of the researcher to develop and validate their own experimental procedures and to conduct a thorough risk assessment before using this compound.

References

- 1. The lipid-lowering profile in rodents. This compound, a new dibenzoxazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DIBENZ(B,F)(1,4)OXAZEPINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A repeated dose study of the toxicity of technical grade dibenz-(b.f.)-1,4 oxazepine in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of antiepileptic drugs on rat platelet aggregation: ex vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZ-1355 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, also known as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is an experimental compound with a dual mechanism of action, demonstrating both lipid-lowering and anti-platelet aggregation properties.[1] Its therapeutic potential lies in its ability to modulate lipid profiles and thrombotic pathways, making it a candidate for investigation in cardiovascular research. The primary mechanism of action for its anti-platelet effects is the elevation of the prostaglandin (B15479496) I2 (PGI2) to thromboxane (B8750289) A2 (TXA2) ratio.[1]

These application notes provide a comprehensive overview of the experimental protocols for evaluating this compound in established rodent models of hyperlipidemia. The protocols are based on standard methodologies and the available data on this compound's biological activities.

Data Presentation

While the seminal study on this compound reported dose-dependent reductions in serum lipids, the specific quantitative data from this study is not publicly available. The following tables are presented as templates for researchers to structure their data when evaluating this compound or similar compounds.

Table 1: Effect of this compound on Serum Lipid Profile in Triton WR-1339-Induced Hyperlipidemic Mice

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Normal Control | Vehicle | Value | Value | Value | Value |

| Hyperlipidemic Control | Vehicle | Value | Value | Value | Value |

| This compound | Dose 1 | Value | Value | Value | Value |

| This compound | Dose 2 | Value | Value | Value | Value |

| This compound | Dose 3 | Value | Value | Value | Value |

| Reference Drug (e.g., Simvastatin) | Dose | Value | Value | Value | Value |

Table 2: Effect of this compound on Serum and Hepatic Lipids in Dietary-Induced Hyperlipidemic Rats

| Treatment Group | Dose (mg/kg/day) | Serum Total Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) | Hepatic Total Cholesterol (mg/g tissue) | Hepatic Triglycerides (mg/g tissue) |

| Normal Control | Vehicle | Value | Value | Value | Value |

| Hyperlipidemic Control | Vehicle | Value | Value | Value | Value |

| This compound | Dose 1 | Value | Value | Value | Value |

| This compound | Dose 2 | Value | Value | Value | Value |

| This compound | Dose 3 | Value | Value | Value | Value |

| Reference Drug (e.g., Atorvastatin) | Dose | Value | Value | Value | Value |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in rodent models of hyperlipidemia.

Protocol 1: Triton WR-1339-Induced Acute Hyperlipidemia in Mice

This model is suitable for the rapid screening of hypolipidemic agents. Triton WR-1339, a non-ionic detergent, induces hyperlipidemia by inhibiting lipoprotein lipase, thus preventing the uptake of triglycerides from the circulation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Triton WR-1339 (Tyloxapol)

-

Normal saline (0.9% NaCl), sterile

-

Anesthetic agent (e.g., isoflurane)

-

Blood collection tubes (e.g., heparinized capillary tubes or EDTA-coated tubes)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.

-

Fasting: Fast the mice for 12-16 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the mice into experimental groups (n=6-8 per group), including a normal control, a hyperlipidemic control, this compound treatment groups (at least three doses), and a reference drug group.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The specific dose range for this compound is not available from the original studies; therefore, a dose-ranging study is recommended. For reference, other lipid-lowering agents have been tested in mice in the range of 10-50 mg/kg.

-

Induction of Hyperlipidemia: 30-60 minutes after drug administration, inject Triton WR-1339 (400 mg/kg) intraperitoneally. Prepare the Triton solution in sterile normal saline.

-

Blood Collection: At 18-24 hours post-Triton injection, collect blood samples from the retro-orbital plexus or via cardiac puncture under anesthesia.

-

Biochemical Analysis: Centrifuge the blood to separate plasma or serum. Analyze the samples for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

Protocol 2: High-Fat Diet-Induced Hyperlipidemia in Rats

This model mimics the development of hyperlipidemia due to chronic consumption of a high-fat diet and is suitable for evaluating the long-term effects of therapeutic agents.

Materials:

-

Male Sprague-Dawley or Wistar rats (6-8 weeks old)

-

This compound

-

Vehicle for this compound

-

Standard pellet diet

-

High-fat diet (HFD): A typical HFD consists of a high percentage of fat (e.g., 45-60% of calories from fat), often supplemented with cholesterol (e.g., 1-2%) and cholic acid (e.g., 0.5%).

-

Metabolic cages (optional, for feces collection)

-

Blood collection supplies

Procedure:

-

Animal Acclimatization: Acclimatize rats as described in Protocol 1.

-

Induction of Hyperlipidemia: Feed the rats (excluding the normal control group) a high-fat diet for a period of 4-8 weeks to induce a stable hyperlipidemic state. The normal control group receives a standard diet.

-

Grouping and Treatment: After the induction period, confirm hyperlipidemia by analyzing baseline lipid profiles. Then, group the hyperlipidemic rats and initiate daily treatment with this compound (oral gavage is a common route) or vehicle for a period of 2-4 weeks.

-

Monitoring: Monitor body weight and food intake regularly throughout the study.

-

Sample Collection: At the end of the treatment period, after an overnight fast, collect blood samples. Euthanize the animals and collect liver tissue.

-

Biochemical Analysis:

-

Serum: Analyze for lipid profiles as described in Protocol 1.

-

Liver: Homogenize a portion of the liver tissue and extract lipids to measure hepatic total cholesterol and triglyceride levels.

-

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation

The balance between Prostacyclin (PGI2) and Thromboxane A2 (TXA2) is crucial in regulating platelet aggregation. This compound is reported to elevate the PGI2/TXA2 ratio, thereby inhibiting platelet aggregation.

References

Application Notes and Protocols for AZ-1355 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel hypolipidemic agent with a distinct pharmacological profile.[1] Preclinical studies have demonstrated its efficacy in reducing serum lipids and inhibiting platelet aggregation.[1][2] Notably, this compound has shown activity in a Triton-treated hyperlipidemic mouse model.[1] This document provides a summary of the known biological activities of this compound and a generalized protocol for its evaluation in a murine model of hyperlipidemia. It is important to note that specific dosage information for this compound in mice is not publicly available and must be determined empirically through dose-response studies.

Biological Activity of this compound

This compound has demonstrated a range of effects in preclinical rodent models, positioning it as a compound of interest for cardiovascular and metabolic research. Its primary activities are summarized below.

| Parameter | Species | Model | Observed Effect | Reference |

| Serum Total Cholesterol | Mouse | Triton-induced Hyperlipidemia | Lowered | [1] |

| Serum Total Cholesterol | Rat | Dietary Hyperlipidemia | Lowered | [1] |

| Serum Triglyceride | Rat | Dietary Hyperlipidemia | Lowered | [1] |

| Platelet Aggregation | In vivo (species not specified) | Not specified | Inhibited | [1][2] |

| Prostaglandin (B15479496) I2 / Thromboxane (B8750289) A2 Ratio | In vitro | Not specified | Elevated | [1][2] |

Proposed Mechanism of Action: Modulation of Eicosanoid Balance

This compound is reported to elevate the ratio of prostaglandin I2 (PGI2) to thromboxane A2 (TXA2).[1][2] This suggests a potential mechanism of action involving the modulation of enzymes in the arachidonic acid cascade. PGI2 is a vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a potent promoter of platelet aggregation. An increased PGI2/TXA2 ratio is generally considered beneficial for cardiovascular health.

Experimental Protocol: Evaluation of this compound in a Triton WR-1339-Induced Hyperlipidemic Mouse Model

This protocol describes a general procedure for inducing acute hyperlipidemia in mice using Triton WR-1339 and for evaluating the therapeutic potential of a test compound like this compound.

3.1. Materials

-

Animals: Male C57BL/6 mice (8-10 weeks old)

-

Test Compound: this compound

-

Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose, 10% Tween 80 in saline)

-

Inducing Agent: Triton WR-1339 (Tyloxapol)

-

Anesthetic: Isoflurane or other appropriate anesthetic

-

Blood Collection Supplies: Micro-hematocrit tubes or other suitable capillary tubes

-

Equipment: Animal balance, oral gavage needles, centrifuge, spectrophotometer, commercial kits for total cholesterol and triglyceride measurement.

3.2. Experimental Workflow

3.3. Detailed Procedure

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Normal Control (Vehicle only)

-

Group 2: Hyperlipidemic Control (Vehicle + Triton WR-1339)

-

Group 3-5: this compound (Low, Medium, High dose) + Triton WR-1339

-

Group 6: Reference Drug (e.g., Fenofibrate) + Triton WR-1339

-

-

Baseline Blood Collection: Collect a small volume of blood from the tail vein for baseline lipid analysis.

-

Drug Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. The selection of doses for the dose-response study should be based on preliminary toxicity and efficacy studies.

-

Administer the vehicle, this compound, or reference drug to the respective groups via oral gavage.

-

-

Induction of Hyperlipidemia: One hour after drug administration, inject Triton WR-1339 (dissolved in saline) intraperitoneally at a dose of 400 mg/kg.

-

Fasting: Immediately after Triton injection, withdraw food to ensure an 18-hour fasting period before the final blood collection. Water should remain available.

-

Terminal Blood Collection: At 18 hours post-Triton injection (19 hours post-drug administration), anesthetize the mice and collect blood via cardiac puncture.

-

Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Biochemical Analysis: Analyze the serum samples for total cholesterol and triglyceride levels using commercially available enzymatic kits according to the manufacturer's instructions.

-

Data Analysis: Express data as mean ± SEM. Analyze for statistical significance using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the hyperlipidemic control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a promising hypolipidemic agent with a unique mechanism of action. The provided protocol offers a framework for its in vivo evaluation in a well-established mouse model of acute hyperlipidemia. Researchers should be aware that the optimal dosage, vehicle, and administration route for this compound in mice need to be established through careful dose-finding and pharmacokinetic studies. The insights gained from such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. The lipid-lowering profile in rodents. This compound, a new dibenzoxazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Lipid-Lowering Effects of Tetradecylthioacetic Acid in Antipsychotic-Exposed, Female Rats: Challenges with Long-Term Treatment | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for In Vitro Assays Using AZ-1355

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-1355, a dibenzoxazepine (B10770217) derivative, is recognized for its lipid-lowering properties and its ability to inhibit platelet aggregation. A key in vitro characteristic of this compound is its capacity to elevate the ratio of prostaglandin (B15479496) I2 (PGI2, also known as prostacyclin) to thromboxane (B8750289) A2 (TXA2). This modulation of crucial signaling molecules suggests its potential therapeutic applications in cardiovascular and inflammatory diseases. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on the production of PGI2 and TXA2.

Mechanism of Action Overview